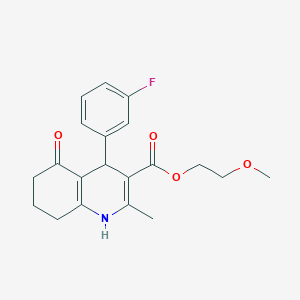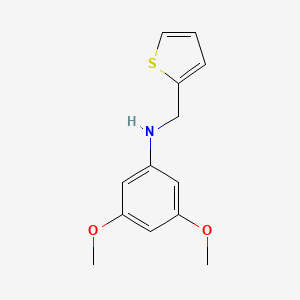![molecular formula C12H14F2N2O2 B5208955 N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as DFP-10825, is a novel small molecule compound that has shown potential in scientific research. This compound is a member of the oxadiazole class of compounds and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is not fully understood, but it has been proposed to act as a DNA intercalator and inhibitor of topoisomerase II. N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has also been shown to inhibit the activity of histone deacetylase (HDAC) and induce the acetylation of histones.
Biochemical and Physiological Effects
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to induce the acetylation of histones and inhibit the activity of HDAC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is its potential as a novel small molecule compound with anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide could be used as a tool compound to investigate the role of HDAC inhibition in cancer therapy.
Métodos De Síntesis
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with ethyl 2-methylacetoacetate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate and subsequent reaction with hydroxylamine hydrochloride. Both methods have been reported to yield N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide in good yields and purity.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has shown potential in a variety of scientific research applications. One study found that N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide inhibited the growth of breast cancer cells in vitro and in vivo. Another study found that N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide inhibited the growth of glioblastoma cells and induced apoptosis. N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has also been shown to inhibit the growth of colon cancer cells and induce cell cycle arrest.
Propiedades
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)12(18)15-6-11(17)16-8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXFDLKUMHORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)



